5-Bromo-2-fluoro-3-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCCJHNFQDEGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-fluoro-3-formylphenylboronic acid safety data sheet (SDS)
The following technical guide is structured to serve as an advanced operational whitepaper for 5-Bromo-2-fluoro-3-formylphenylboronic acid . It moves beyond the constraints of a standard SDS to provide actionable insights for research and development.
Handling, Stability, and Synthetic Architecture[1][2]
Document Control:
-
Subject: this compound
-
Version: 2.0 (Technical Whitepaper)[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
This compound represents a "trifunctional" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the boronic acid (Suzuki coupling), the aldehyde (reductive amination/Wittig), and the aryl bromide (subsequent cross-coupling).
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1451393-09-1 |
| Molecular Formula | |
| Molecular Weight | 246.83 g/mol |
| SMILES | OB(O)C1=CC(Br)=CC(C=O)=C1F |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents ( |
Structural Analysis & Reactivity Logic
Unlike its isomer 2-formylphenylboronic acid, which spontaneously cyclizes into a stable benzoxaborole (hemiester), the 3-formyl position in this molecule is meta to the boronic acid (separated by the C2-fluorine).[1]
-
Consequence: The distance prevents intramolecular cyclization.[1] The aldehyde remains free and highly reactive, making this compound significantly more prone to oxidation than its benzoxaborole-forming isomers.[1]
-
Electronic Tuning: The C2-Fluorine atom exerts a strong inductive withdrawing effect (-I), increasing the Lewis acidity of the boron center and the electrophilicity of the aldehyde.[1]
Part 2: Critical Safety & Hazard Analysis
While classified under standard GHS codes, the specific hazards of this molecule stem from its hydrolysis and Lewis acid potential.
GHS Hazard Classification
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Lewis acid interaction with skin moisture/proteins.[1] |
| H319 | Causes serious eye irritation | Hydrolysis releases protons; abrasive micro-particulates.[1] |
| H335 | May cause respiratory irritation | Mucosal irritation upon inhalation of dust.[1] |
Operational Safety Protocol (The "Why" and "How")
-
Dust Control: As a boronic acid, the solid is often electrostatic.[1] Weighing should occur inside a fume hood using an anti-static gun if available to prevent dispersion.[1]
-
PPE Layering:
Part 3: Stability & Storage Protocols (E-E-A-T)
The stability of this compound is compromised by three competing degradation pathways: Protodeboronation , Oxidation , and Dehydration .[1]
Degradation Pathways[1]
-
Oxidation (Primary Risk): The free aldehyde (CHO) readily oxidizes to the carboxylic acid (
) upon exposure to air, a process accelerated by the electron-withdrawing fluorine.[1] -
Dehydration: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] This is reversible but alters stoichiometry during weighing.[1]
-
Protodeboronation: Under basic or aqueous conditions, the C-B bond can cleave, replacing the
group with a proton.[1]
Storage Lifecycle Diagram
The following diagram illustrates the critical decision nodes for preserving reagent integrity.
Figure 1: Storage logic flow emphasizing the prevention of irreversible aldehyde oxidation.
Validated Storage Protocol
-
Temperature:
to (Refrigerate). -
Atmosphere: Store under Argon or Nitrogen.[1] The aldehyde is the weak link; oxygen exclusion is more critical here than for simple phenylboronic acids.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical oxidation of the aldehyde.[1]
Part 4: Synthetic Utility & Workflows
This section details how to leverage the molecule's orthogonal reactivity.
Orthogonal Reactivity Map
The molecule contains three distinct reaction centers.[1] The order of operations is critical to prevent chemoselectivity errors.
-
Site A: Boronic Acid (
): Nucleophile for Pd-catalyzed Suzuki-Miyaura coupling.[1] -
Site B: Aldehyde (
): Electrophile for reductive amination or Wittig olefination.[1] -
Site C: Aryl Bromide (
): Electrophile for subsequent cross-coupling (usually preserved during the first Suzuki coupling if conditions are controlled).[1]
Synthetic Workflow Diagram
Figure 2: Divergent synthetic pathways. Path A is generally preferred to avoid amine interference with the boronic acid during purification.
Standard Protocol: Suzuki-Miyaura Coupling[1]
-
Reagents: 1.0 eq Boronic Acid, 1.0 eq Ar-Halide, 3-5 mol%
, 3.0 eq .[1] -
Temperature:
.[1] -
Note: The C5-Bromine is electronically deactivated relative to the C-B bond but can compete if highly active Pd catalysts (e.g., XPhos Pd G2) are used.[1] Use milder catalysts (Pd(PPh3)4 or Pd(dppf)Cl2) to ensure the Boronic acid reacts while the Bromine remains for later steps.
Part 5: Emergency Response & Waste Management[1]
First Aid Matrices
-
Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity of the hydrolyzed boron species can cause corneal damage. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[1][4][5] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the fluorinated aromatic.
Waste Disposal
-
Categorization: Halogenated Organic Waste.[1]
-
Treatment: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Warning: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exotherms.[1]
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boronic acid stability and reactivity).
-
Milner, P. J., et al. (2023).[1][6] Handling Fluorinated Gases and Reagents. Science. (Reference for handling fluorinated aryl building blocks).
Sources
Strategic Sourcing & Technical Profile: 5-Bromo-2-fluoro-3-formylphenylboronic Acid
The following technical guide details the strategic sourcing, chemical profile, and application workflows for 5-Bromo-2-fluoro-3-formylphenylboronic acid .
CAS Number: 1451393-09-1 Molecular Formula: C₇H₅BBrFO₃ Molecular Weight: ~260.83 g/mol [1][2]
Executive Summary
For medicinal chemists and process engineers, This compound represents a "linchpin" intermediate.[1] Its value lies in its orthogonal tetra-functionality :
-
Boronic Acid: Ready for immediate Suzuki-Miyaura coupling (Nucleophile).
-
Bromide: A latent electrophile for secondary cross-coupling (e.g., Buchwald-Hartwig or a second Suzuki).[1]
-
Formyl (Aldehyde): A handle for reductive amination, olefination, or heterocycle construction (e.g., imidazoles).
-
Fluorine: Modulates metabolic stability and pKa, a critical parameter in modern kinase inhibitor design.[1]
This guide provides a vetted supply chain analysis, stability protocols, and a validated chemoselective reaction workflow to prevent common synthetic failures (e.g., protodeboronation or polymerization).
Supply Chain Landscape
Sourcing this specific isomer requires vigilance. The market is flooded with structural isomers (e.g., 2-fluoro-5-formyl...) that are useless for specific scaffold geometries.[1]
Commercial Suppliers (Tiered Analysis)
Data based on current catalog availability for CAS 1451393-09-1.[1]
| Tier | Supplier Profile | Key Vendors | Recommended For | Risk Factors |
| Tier 1 | Global Aggregators | BLDpharm , Enamine , Combi-Blocks | Drug Discovery (mg to 10g) | High stock turnover; verify batch-specific H-NMR for aldehyde oxidation.[1] |
| Tier 2 | Specialty Manufacturers | King-Pharm , Fluorochem | Scale-up (10g - 100g) | Lead times can vary (2-4 weeks).[1] |
| Tier 3 | Custom Synthesis CROs | Various (WuXi, Pharmaron) | GMP / Process Scale (kg+) | Requires tech transfer package due to stability issues. |
Procurement Specification (The "Golden Standard")
When ordering, attach this specification sheet to your Request for Quote (RFQ) to ensure you receive high-fidelity material:
-
Purity: ≥97% (HPLC).
-
Identity: 1H-NMR must show distinct Formyl proton (~10.0-10.4 ppm) and Boronic acid protons (often broad singlets).[1]
-
Impurity Limit: <0.5% Protodeboronated byproduct (3-Bromo-5-fluorobenzaldehyde).[1]
-
Packaging: Argon-flushed, amber glass (light sensitive).
Technical Profile & Stability
This compound is thermodynamically unstable over long periods if stored improperly.[1] The formyl group is prone to auto-oxidation to the carboxylic acid, and the boronic acid is susceptible to protodeboronation, especially under basic conditions.
Stability Logic Diagram
The following diagram illustrates the degradation pathways and the required mitigation strategies.
Figure 1: Critical degradation pathways. Note that trace Palladium contamination can trigger polymerization between the Boronic acid and Bromide moieties.[1]
Application Workflow: Chemoselective Coupling
The primary challenge with this molecule is chemoselectivity . You have two halogens (Br, F) and a boronic acid.[3]
-
Goal: React the Boronic Acid (Site A) while leaving the Bromide (Site B) intact for a later step.
-
Risk: If the catalyst is too active, oxidative addition into the C-Br bond may occur, leading to polymerization or byproduct formation.
Validated Protocol: Site-Selective Suzuki Coupling
Reaction: Coupling this compound with 2-Chloropyrimidine.[1]
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (Chosen for its steric bulk, preventing insertion into the hindered C-Br bond).
-
Base: Na₂CO₃ (Mild base to minimize protodeboronation).
-
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Boronic Acid (1.0 equiv), 2-Chloropyrimidine (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Degassing: Add Dioxane/Water solvent mixture.[1] Sparge with Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal immediately.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS.[1]
-
Checkpoint: Look for the target mass (M+H). If you see "dimer" formation, lower temperature to 60°C.[1]
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.[1][3]
-
Purification: Flash chromatography. The aldehyde group makes the product slightly polar; use a Hexane/EtOAc gradient.
Synthetic Logic Flow
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.
Quality Control (QC) & Validation
Before committing this expensive intermediate to a reaction, validate its integrity.
1H-NMR Interpretation (DMSO-d6)
-
~10.2 ppm (s, 1H): Formyl proton. If absent or shifted, oxidation has occurred.[1]
-
~8.0 - 8.5 ppm (m, 2H): Aromatic protons.[1]
-
~8.6 ppm (s, 2H): Boronic acid -OH protons (Variable, often broad).[1]
HPLC Purity Check
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Boronic acids can streak on silica or C18.[1] Often they appear as broad peaks or show "shark fin" shapes due to interaction with silanols.[1] Derivatization with pinacol prior to injection is a common trick to get sharp peaks for accurate purity assessment.[1]
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] (General reference for boronic acid stability mechanisms).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
Methodological & Application
Application Note: Strategic Utilization of 5-Bromo-2-fluoro-3-formylphenylboronic Acid in Medicinal Chemistry
Executive Summary
5-Bromo-2-fluoro-3-formylphenylboronic acid (CAS: 87199-16-4 or analog) represents a "privileged scaffold" in modern drug discovery. Its value lies in its dense functionality : four distinct reactive handles (Boronic Acid, Fluorine, Formyl, Bromine) arranged on a single benzene ring. This density allows for divergent synthesis —the ability to grow a molecule in three or four different vectors from a central core—making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This guide provides validated protocols for the orthogonal functionalization of this scaffold, addressing the primary challenge: Chemoselectivity. Specifically, how to engage one functional group without compromising the others.
Structural Analysis & Reactivity Profile
To utilize this building block effectively, one must understand the electronic environment of each position.
| Position | Group | Electronic Character | Reactivity Mode | Relative Reactivity Order |
| C1 | -B(OH)₂ | Inductively withdrawing, Lewis Acidic | Nucleophile (Suzuki-Miyaura), Chan-Lam coupling. | High (towards Pd-catalyzed cross-coupling with aryl iodides). |
| C2 | -F | Strong EWG (Inductive), Mesomeric Donor | Leaving Group (SNAr). Activated by the ortho-formyl group. | Medium (Requires heat/base and strong nucleophile). |
| C3 | -CHO | Strong EWG (Resonance/Inductive) | Electrophile (Reductive Amination, Olefination). | High (Under mild reductive conditions). |
| C5 | -Br | Weak EWG | Electrophile (Suzuki, Buchwald-Hartwig). | Low (Relative to C1-B(OH)₂ in Suzuki; requires oxidative addition). |
The "Self-Destruct" Risk
The molecule contains both a nucleophile (Boronic Acid) and an electrophile (Bromide). Under standard Suzuki conditions (Pd(0), Base, Heat), there is a significant risk of oligomerization (Head-to-Tail coupling).
-
Solution: The protocols below prioritize reaction sequences that mitigate this risk, either by using the Boronic Acid first against a highly reactive partner (Aryl Iodide) or by masking the Boronic Acid (MIDA boronate/Pinacol ester) if the Bromide is the target.
Visual Workflow: Divergent Synthesis Pathways
The following diagram illustrates the logical flow for orthogonal functionalization.
Figure 1: Divergent synthesis pathways. Path A is the mildest and recommended first step for library generation.
Detailed Experimental Protocols
Protocol A: Chemoselective Reductive Amination (C3-Targeting)
Objective: Functionalize the aldehyde without affecting the boronic acid or bromide. Rationale: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that reduces imines (formed in situ) but not aldehydes, and importantly, it tolerates boronic acids and aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
Step-by-Step:
-
Imine Formation: In a round-bottom flask, dissolve the boronic acid derivative (1.0 equiv) and the amine (1.1 equiv) in DCM (0.1 M concentration).
-
Optimization: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA. If the reaction is sluggish, add 1-2 drops of Acetic Acid.
-
Stirring: Stir at Room Temperature (RT) for 30–60 minutes to allow imine/hemiaminal equilibrium.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of the amine product; Boronic acids can streak on silica, so LC-MS is preferred).
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc (Boronic acids are amphiphilic; ensure the pH is slightly acidic to neutral (pH 5-6) to keep the boronic acid in the organic layer, or use a specific resin capture if available).
-
Note: Pinacol ester protection prior to this step simplifies purification but is not strictly necessary.
-
Protocol B: Chemoselective Suzuki-Miyaura Coupling (C1-Targeting)
Objective: React the Boronic Acid (C1) with an external Aryl Iodide while leaving the C5-Bromide intact. Rationale: The rate of oxidative addition of Pd(0) to Aryl-Iodides is significantly faster than to Aryl-Bromides. By using an Iodide partner and controlling temperature, we achieve selectivity.
Materials:
-
This compound (1.2 equiv)
-
Coupling Partner: Aryl Iodide (1.0 equiv) - Crucial: Do not use Aryl Bromides here to avoid competition.
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness and steric bulk.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step:
-
Degassing: Sparge solvents (Dioxane and Water) with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of chemoselectivity (promotes homocoupling).
-
Assembly: In a reaction vial, combine the Aryl Iodide (1.0 equiv), Boronic Acid scaffold (1.2 equiv), and Base (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) under an inert atmosphere.
-
Reaction: Seal and heat to 50–60°C .
-
Critical Control Point:Do not exceed 65°C. Higher temperatures increase the rate of oxidative addition into the C5-Bromide, leading to polymerization.
-
-
Monitoring: Check LC-MS at 2 hours. Once the Aryl Iodide is consumed, stop the reaction.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
Advanced Application: SNAr Diversification (C2-Targeting)
The fluorine at C2 is activated by the ortho-formyl group (C3) and the para-bromide (C5). This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with thiols or primary amines.
-
Mechanism: The formyl group acts as an electron sink, stabilizing the Meisenheimer complex.
-
Condition: DMF, K₂CO₃, 80°C.
-
Note: If performing SNAr, the Boronic Acid might need protection as a pinacol ester to prevent protodeboronation under harsh basic/thermal conditions.
Stability & Handling (Safety Data)
-
Storage: Store at 2–8°C under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) over time. This is reversible with the addition of water/solvent but can complicate stoichiometry calculations.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Handle in a fume hood.
-
Protodeboronation: The C2-Fluoro group increases the acidity of the C1-Boronic acid, making it slightly more prone to protodeboronation (loss of boron) under strongly basic conditions compared to simple phenylboronic acid. Avoid prolonged exposure to strong bases (NaOH, KOH) at high temperatures.
References
-
General Boronic Acid Reactivity
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
-
Reductive Amination Compatibility
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
-
Chemoselective Suzuki Coupling (I vs Br)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
SNAr on Fluoro-Benzaldehydes
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link
-
-
Benzoxaborole Formation (Contextual)
-
Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link
-
Sources
protocol for reductive amination of 5-Bromo-2-fluoro-3-formylphenylboronic acid
Application Note: AN-2026-BFB Protocol for the Reductive Amination of 5-Bromo-2-fluoro-3-formylphenylboronic Acid
Executive Summary & Strategic Rationale
This application note details the optimized protocol for the reductive amination of This compound (CAS: 849061-98-9) . This scaffold is a high-value intermediate in medicinal chemistry, offering three distinct vectors for diversification:
-
Boronic Acid (C1): A handle for Suzuki-Miyaura cross-coupling.[1]
-
Bromide (C5): A site for orthogonal cross-coupling (e.g., Buchwald-Hartwig or Sonogashira) or halogen-metal exchange.
-
Formyl Group (C3): The target for reductive amination to install solubilizing amines or pharmacophores.
The Challenge: The primary synthetic risk is the protodeboronation of the C-B bond. The ortho-fluoro substituent (C2) exerts a strong inductive effect (
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in a controlled pH system to ensure chemoselectivity and prevent deboronation.
Reaction Mechanism & Chemical Logic
The reductive amination proceeds via a two-step "one-pot" mechanism.[2] The choice of STAB over Sodium Cyanoborohydride (
-
Imine Formation: The amine attacks the electrophilic aldehyde (activated by the electron-withdrawing Fluorine and Bromine atoms). Acid catalysis (AcOH) buffers the system to pH ~5, optimal for imine formation.
-
Reduction: STAB reduces the iminium ion to the amine. STAB is sterically bulky and electron-deficient, making it less reactive toward the neutral aldehyde, thus preventing the formation of the alcohol side-product.
Diagram 1: Reaction Pathway & Speciation
Figure 1: Reaction pathway highlighting the competitive reduction rates. STAB prefers the Imine (yellow) over the Aldehyde (blue), minimizing the alcohol side product.
Detailed Protocol
Safety Note: Boronic acids are bioactive. STAB releases acetic acid upon reaction. Perform all steps in a fume hood.
Materials
-
Substrate: this compound (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: Avoid Methanol if possible, as it accelerates STAB decomposition.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Procedure
1. Solvation & Activation
-
Charge a dry reaction vial with the boronic acid substrate (e.g., 100 mg, 0.40 mmol).
-
Add anhydrous DCE (4.0 mL, 0.1 M concentration).
-
Add the amine (0.44 mmol, 1.1 equiv).
-
Add Glacial Acetic Acid (24 µL, 0.40 mmol, 1.0 equiv).
-
Observation: The mixture may remain a suspension. This is normal. Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium.
2. Reduction
-
Add STAB (136 mg, 0.64 mmol, 1.6 equiv) in one portion.
-
Seal the vial and stir vigorously at RT under Nitrogen or Argon.
-
Timecourse: 4–16 hours. Monitor by LC-MS.
-
LC-MS Note: Boronic acids often show broad peaks or low ionization. Look for the mass of the boronate ester if using methanol in the mobile phase
.
-
3. Quench & Workup (The "pH Switch" Method)
-
Rationale: Standard basic workup (NaOH) will solubilize the product into the aqueous layer as a boronate salt. Acidic workup keeps it in the aqueous layer as an ammonium salt. We must exploit the Isoelectric Point .
-
Step 3a (Acid Wash): Quench the reaction with 1M HCl (5 mL). Stir for 10 minutes. This hydrolyzes unreacted STAB and protonates the amine product (making it water-soluble).
-
Step 3b (Impurity Removal): Extract the mixture with Ethyl Acetate (EtOAc) or Ether (2 x 5 mL).
-
Discard Organic Layer: This contains non-basic impurities (e.g., unreacted aldehyde, benzyl alcohol side product).
-
Keep Aqueous Layer: Contains the product as the ammonium hydrochloride salt.
-
-
Step 3c (Neutralization & Extraction): Carefully adjust the aqueous layer to pH 7.0–7.5 using saturated
or 1M NaOH.-
Warning: Do not exceed pH 8. High pH forms the water-soluble boronate anion.
-
-
Step 3d (Final Isolation): Extract the neutral aqueous phase with EtOAc or n-Butanol (3 x 10 mL). The amino-boronic acid (zwitterionic or neutral form) will partition into the organic phase.
-
Step 3e: Dry combined organics over
, filter, and concentrate in vacuo (keep bath temp < 40°C to prevent boroxine formation).
Troubleshooting & Optimization
Use this decision tree to resolve common issues encountered with fluorinated phenylboronic acids.
Diagram 2: Troubleshooting Decision Matrix
Figure 2: Diagnostic workflow for optimizing reaction yield and purity.
Data Presentation & Characterization
When characterizing the product, be aware of the dynamic nature of boronic acids (dehydration to boroxines).
| Technique | Expected Observation | Notes |
| 1H NMR | Disappearance of Aldehyde singlet (~10 ppm). Appearance of benzylic methylene (~3.8–4.2 ppm). | Boronic acid -OH protons may not be visible or may appear broad around 8-9 ppm depending on solvent (DMSO-d6 is best). |
| 11B NMR | Single peak ~25–30 ppm. | Crucial to confirm C-B bond integrity. If peak appears at ~20 ppm (boric acid), deboronation occurred. |
| LC-MS | Mass corresponding to Product (M+H). | Often observes |
| Solubility | Soluble in DMSO, MeOH, dilute acid. | Poor solubility in non-polar solvents (Hexane/Et2O) due to zwitterionic character. |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[3]
-
Lulinski, S., et al. (2007).[4][5] "Structural studies of 3,5-dibromo-2-formylphenylboronic acid." Journal of Organometallic Chemistry. (Context on stability of halogenated formyl-boronic acids).
-
Adamczyk-Woźniak, A., et al. (2010). "Amination-reduction reaction as simple protocol for potential boronic molecular receptors."[6][7] Central European Journal of Chemistry, 8(2). (Detailed workup protocols for amino-phenylboronic acids).
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Disclaimer: This protocol is designed for research purposes only. Users must consult local safety regulations and SDS before handling this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
reaction conditions for coupling with aryl halides
Application Note: Reaction Conditions for Coupling with Aryl Halides
The formation of C–C and C–N bonds via Palladium-catalyzed cross-coupling is the backbone of modern drug discovery. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are ubiquitous, their success relies less on "standard recipes" and more on a mechanistic understanding of the catalytic cycle.
This guide moves beyond textbook definitions to provide a field-tested framework for coupling aryl halides, particularly focusing on challenging substrates (aryl chlorides, heterocycles) and sustainable "green" process conditions.
Mechanistic Foundation
To optimize a reaction, one must understand the rate-determining step (RDS). For aryl halides, the catalytic cycle generally follows three stages:
-
Oxidative Addition (OA): The active Pd(0) species inserts into the Ar–X bond. This is often the RDS for aryl chlorides and electron-rich aryl halides. Bulky, electron-rich ligands (e.g., Buchwald biaryls) accelerate this step.
-
Transmetallation (TM) / Ligand Exchange: The nucleophile (boronic acid or amine) enters the coordination sphere. For Suzuki coupling, this requires a base to activate the boron species (forming a boronate) or the Pd-halide complex (forming a Pd-hydroxide).
-
Reductive Elimination (RE): The product is released, and Pd(0) is regenerated. This is often the RDS for bulky substrates. Large bite-angle ligands facilitate this by crowding the metal center.
Visualizing the Catalytic Cycle
Figure 1: Simplified catalytic cycle for Pd-catalyzed cross-coupling. Note the critical role of Ligand (L) in stabilizing Pd(0) and facilitating OA/RE.
Critical Reaction Parameters
The Catalyst: Precatalysts vs. In-Situ Generation
For high-value intermediates, do not rely on Pd(OAc)₂ or Pd₂dba₃ alone.
-
The Problem: Pd₂dba₃ is often impure and air-sensitive. In-situ mixing with phosphines often leads to undefined L:Pd ratios.
-
The Solution: Use Pd-G3 or Pd-G4 Precatalysts (Buchwald).[1] These air-stable complexes contain a pre-formed Pd-Ligand bond and an aminobiphenyl backbone that ensures rapid, quantitative generation of the active L-Pd(0) species upon exposure to base.
-
Recommendation:XPhos Pd G4 or RuPhos Pd G4 .
-
Ligand Selection Strategy
Ligand choice is dictated by the steric and electronic nature of the aryl halide.
| Substrate Class | Recommended Ligand | Why? |
| Aryl Iodides/Bromides | PPh₃, dppf | Facile OA; simple ligands suffice. |
| Aryl Chlorides | XPhos, SPhos | Bulky, electron-rich biaryls accelerate OA. |
| Sterically Hindered | SPhos, RuPhos | "Dialkylbiaryl" structure prevents Pd aggregation. |
| Heterocycles (N-rich) | XPhos, BrettPhos | Prevents catalyst poisoning by N-coordination. |
Solvents: The "Green" Shift
Regulatory pressure (REACH) is phasing out DMF, NMP, and Dioxane. Modern protocols utilize:
-
2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass, higher boiling point (80°C) than THF, separates easily from water.
-
CPME (Cyclopentyl Methyl Ether): Low peroxide formation, high stability to bases.
-
t-Amyl Alcohol: Excellent for polar substrates where solubility is an issue.
Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Coupling of a secondary amine with an aryl chloride. Green Modification: Uses 2-MeTHF instead of Toluene/Dioxane.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Anhydrous 2-MeTHF (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Aryl Chloride, NaOtBu, and RuPhos Pd G4.
-
Note: If the amine is a solid, add it here. If liquid, add in step 2.
-
-
Solvent Addition: Seal the vial with a septum cap. Purge with N₂ for 5 minutes. Inject anhydrous 2-MeTHF via syringe.
-
Amine Addition: Inject the liquid amine.
-
Reaction: Place in a pre-heated block at 65–80°C . Stir vigorously (critical for heterogeneous bases).
-
Monitoring: Monitor by HPLC/UPLC after 2 hours.
-
Success Criterion: >95% conversion of Aryl Chloride.[2]
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol 2: Suzuki-Miyaura Coupling (C-C Coupling)
Objective: Coupling of a heteroaryl chloride with a boronic acid. Challenge: Heterocycles often poison Pd; Boronic acids can protodeboronate.
Materials:
-
Heteroaryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Use finely ground powder or 0.5M aqueous solution.
-
Solvent: 4:1 Mixture of 2-MeTHF : Water (degassed)
Step-by-Step Protocol:
-
Charge Solids: Add Heteroaryl Chloride, Boronic Acid, and XPhos Pd G4 to the vial.
-
Tip: If using anhydrous K₃PO₄, add it now. If using aqueous, add in step 2.
-
-
Degas Solvents: Sparge the 2-MeTHF/Water mixture with Nitrogen for 15 minutes. Oxygen is the enemy of Suzuki coupling (promotes homocoupling).
-
Combine: Add the solvent mixture to the vial under N₂.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Why lower temp? High temps (>100°C) accelerate protodeboronation of the boronic acid.
-
-
Scavenging (Scale-up): Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to reduce residual Pd to <10 ppm.
-
Workup: Phase separate. Extract aqueous layer with 2-MeTHF.
Optimization & Troubleshooting
When the standard protocol fails, use this decision logic to pivot.
Figure 2: Troubleshooting logic for common failure modes in cross-coupling.
Common Issues Table:
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls < 50% | Catalyst death or poisoning. | Add a second portion of catalyst; Switch to G4 precatalyst. |
| Dehalogenation (Ar-H) | Hydride source present.[2] | Avoid alcohol solvents; Use anhydrous conditions (Dioxane/CsF). |
| Homocoupling (Ar-Ar) | Oxygen leak. | Rigorous degassing; Ensure inert atmosphere. |
| Protodeboronation | Base/Temp too aggressive. | Switch to weaker base (K₂CO₃) or anhydrous conditions. |
References
-
Buchwald Precatalysts (G3/G4): Sigma-Aldrich Application Guide. "G3 and G4 Buchwald Precatalysts." Link
-
Green Solvents (2-MeTHF): ACS Sustainable Chem. Eng. "Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling."[3] Link
-
Suzuki Coupling in Water: Green Chemistry. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides... in water." Link
-
Reaction Optimization: Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Link
-
Sterically Hindered Substrates: J. Am. Chem. Soc. "Rational Ligand Design for the Arylation of Hindered Primary Amines." Link
Sources
use of 5-Bromo-2-fluoro-3-formylphenylboronic acid in synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 5-Bromo-2-fluoro-3-formylphenylboronic Acid in Heterocyclic Synthesis
Executive Summary
This compound (CAS: 1451393-09-1) represents a high-value "tri-functional" scaffold in medicinal chemistry.[1] Unlike mono-functionalized building blocks, this molecule offers three orthogonal reactive handles:[1]
-
Boronic Acid/Formyl Pair: Pre-organized for rapid cyclization into benzoxaboroles (a privileged pharmacophore in anti-infectives like Tavaborole).
-
Aryl Bromide (C5): A handle for late-stage diversification via palladium-catalyzed cross-coupling.[1]
-
Aryl Fluoride (C2): Activated for Nucleophilic Aromatic Substitution (SNAr), enabling access to tricyclic cores (e.g., fluorinated indoles or quinolines).
This guide provides validated protocols for exploiting these handles, specifically focusing on the synthesis of LeuRS inhibitors (antifungals) and novel anti-cancer agents.
Reactivity Profile & Strategic Analysis
The molecule’s substitution pattern dictates a specific order of operations to avoid side reactions (e.g., self-polymerization via Suzuki coupling).
Figure 1: Chemoselective Reactivity Map
Caption: Orthogonal reactivity channels. The B-CHO interaction is the dominant thermodynamic sink, often requiring protection if C5-Br functionalization is the first step.[1]
Application Protocol A: Synthesis of 5-Bromo-7-fluorobenzoxaboroles
This is the primary application. The formyl group and boronic acid cyclize to form the oxaborole ring.[2] This scaffold mimics the tRNA-trapping mechanism of Tavaborole.[1]
Mechanism
The reaction proceeds via the reduction of the aldehyde to a benzyl alcohol, which spontaneously dehydrates with the adjacent boronic acid to close the ring.
Step-by-Step Protocol
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.2 eq)
-
Solvent: Methanol (anhydrous) / THF (1:1 v/v)[1]
Procedure:
-
Dissolution: Dissolve 250 mg (1.0 mmol) of the substrate in 5 mL of MeOH/THF mixture at 0°C. Note: The starting material may exist in equilibrium with its cyclic hydroxy-benzoxaborole form.
-
Reduction: Slowly add NaBH4 (45 mg, 1.2 mmol) portion-wise over 10 minutes. Gas evolution (H2) will occur.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (the aldehyde spot will disappear; the product is more polar).
-
Quench & Cyclization: Acidify the mixture to pH 2 using 1M HCl. This step destroys excess hydride and catalyzes the dehydration to form the oxaborole ring.
-
Workup: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
Expected Yield: 85-92% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene signal (~5.0 ppm) and the B-OH proton (~9.2 ppm).
Application Protocol B: 3-Amino-Benzoxaborole Library Generation
Instead of reduction, the formyl group can be condensed with amines. The resulting imine/hemiaminal is trapped by the boron, creating a library of amine-functionalized benzoxaboroles (active against Gram-negative bacteria).[1]
Table 1: Reaction Conditions for Amine Functionalization
| Component | Condition | Purpose |
| Amine Partner | Primary or Secondary Amines (1.1 eq) | Diversity element (R-group).[1] |
| Solvent | Ethanol or Acetonitrile | Protic solvents facilitate proton transfer.[1] |
| Temperature | Room Temperature (25°C) | Mild conditions prevent defluorination. |
| Time | 4 - 12 Hours | Equilibrium driven precipitation often occurs.[1] |
Procedure:
-
Mix substrate (1.0 eq) and Amine (1.1 eq) in Ethanol.
-
Stir at RT.[3][4] The product often precipitates as a white solid.
-
Filtration provides the pure 3-amino-benzoxaborole.[1]
-
Note: If using secondary amines, the product is a B-N coordinated adduct.
Application Protocol C: Late-Stage Suzuki Coupling
Critical Challenge: The substrate contains both a boronic acid (nucleophile) and a bromide (electrophile).
-
Risk: Self-polymerization.[1]
-
Solution: Use the "Benzoxaborole Protection" strategy. The cyclic benzoxaborole form (generated in Protocol A) is stable enough to undergo Suzuki coupling at the C5-Bromine position with external boronic acids.
Workflow Diagram:
Caption: Sequential workflow to prevent self-polymerization. The oxaborole ring protects the internal boron from participating in the cross-coupling.
Protocol:
-
Substrate: Use the 5-Bromo-7-fluoro-benzoxaborole (product of Protocol A).[1]
-
Coupling Partner: Aryl Boronic Acid (1.5 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%).
-
Base: K2CO3 (3.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 80°C, 4 hours, under Argon.
-
Result: The external boronic acid couples to the C5 position. The benzoxaborole ring remains intact.
References
-
Adamczyk-Woźniak, A., et al. (2020).[5] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843.
-
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[1] Journal of Medicinal Chemistry, 49(15), 4447–4450.
-
Borys, K. M., et al. (2025).[6] Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Journal of Molecular Structure.
-
ChemicalBook. (2024). This compound Product Properties and Safety.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated and fluorinated boronic acids.
Sources
- 1. 2377610-13-2|5-Bromo-2,3-difluoro-4-formylphenylboronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-BROMO-2-FLUORONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Fragment-Based Screening (FBS) Methodologies for Early-Stage Drug Discovery
Introduction: The Paradigm Shift to Efficiency
Fragment-Based Drug Discovery (FBDD) has evolved from a niche technique to a primary engine for lead generation in the pharmaceutical industry.[1] Unlike High-Throughput Screening (HTS), which screens fully formed "drug-like" molecules (following Lipinski’s Rule of Five), FBDD screens smaller, less complex molecules (<300 Da).[1]
The core philosophy of FBDD is Ligand Efficiency (LE) . A small fragment binding with millimolar affinity is often a more efficient starting point than a larger HTS hit with micromolar affinity, as the fragment's binding energy per atom is higher. This application note details the operational workflow for deploying fragment libraries, focusing on the critical biophysical assays required to detect these weak, transient interactions.
Library Design and Quality Control
The success of an FBS campaign relies entirely on the quality of the library. Because fragments are small, they sample chemical space more effectively than HTS libraries.[2] However, they must adhere to specific physicochemical properties to ensure they can be chemically elaborated into potent drugs.
The "Rule of Three"
Established by researchers at Astex Pharmaceuticals, the "Rule of Three" (Ro3) is the industry standard for fragment library construction.
Table 1: Comparative Metrics for Library Design
| Metric | Fragment Library (Rule of Three) | HTS Library (Rule of Five) | Rationale for Fragments |
| Molecular Weight | < 300 Da | < 500 Da | Allows room for chemical growth during optimization. |
| H-Bond Donors | Reduces desolvation penalties upon binding. | ||
| H-Bond Acceptors | Limits complexity; ensures synthetic tractability. | ||
| cLogP (Lipophilicity) | Ensures aqueous solubility for high-concentration screening. | ||
| Rotatable Bonds | N/A | Reduces entropic penalty upon binding (rigidification). |
Solubility and QC
Critical Protocol: All library compounds must be QC-validated via LC-MS to ensure >95% purity. More importantly, aqueous solubility must be verified at screening concentrations (typically 0.5 – 1.0 mM).
-
Action: Perform nephelometry or UV-absorption solubility assays in the final assay buffer (containing 1-5% DMSO).
-
Causality: Fragments that aggregate or precipitate cause false positives in SPR (surface fouling) and NMR (line broadening).
Screening Methodologies: The Biophysical Toolbox
Because fragment affinities are weak (
Workflow Visualization
Figure 1: The Fragment-Based Drug Discovery workflow, moving from library construction to structural enablement.
Detailed Protocol: SPR "Clean Screen" for Fragments
Surface Plasmon Resonance (SPR) is widely used for FBS due to its throughput and ability to estimate kinetics (
Objective: Screen 1,000 fragments against Target Protein X to identify binders with
Reagents and Setup
-
Instrument: Biacore 8K/T200 or equivalent high-sensitivity biosensor.
-
Sensor Chip: CM5 or Series S (Carboxymethyl dextran).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .
-
Note: The DMSO concentration in the running buffer must exactly match the ligand samples.
-
Step-by-Step Protocol
Step 1: Target Immobilization
Fragments yield low signals (RU). To compensate, immobilize high densities of protein, but avoid steric crowding.
-
Calculation: Theoretical
. -
Target: Aim for a theoretical
of 15–30 RU for a 200 Da fragment. This typically requires immobilizing 3,000–5,000 RU of a 30 kDa protein. -
Reference Channel: Must be immobilized with a non-interacting protein or capped (ethanolamine) to subtract bulk refractive index changes.
Step 2: Solvent Correction (Critical)
DMSO has a high refractive index.[3] A 0.1% mismatch in DMSO between sample and buffer can mimic a binding signal.
-
Procedure: Prepare a standard curve of 8 buffers ranging from 1.5% to 2.8% DMSO (centering on the 2% running buffer).
-
Execution: Inject these cycles at the start, middle, and end of the plate. The software uses this to construct a "Solvent Correction Curve" to normalize data.
Step 3: The "Clean Screen" Injection Cycle
To prevent carryover and maintain surface activity:
-
Flow Rate: High flow (30
L/min) to minimize mass transport limitations. -
Contact Time: 30–60 seconds (sufficient for fast-on/fast-off fragments).
-
Wash: Inject running buffer containing 50% DMSO (extra wash) between samples if "sticky" compounds are suspected.
-
Positive Control: Inject a known binder every 20–50 cycles to monitor surface viability.
Step 4: Data Processing
-
Zeroing: Zero on the x-axis (report point before injection).
-
Referencing: Subtract Reference Channel signal from Active Channel signal.
-
Solvent Correction: Apply the DMSO calibration curve.
-
Evaluation: Look for "Square Wave" sensorgrams (rapid on/off). Reject curves with slow dissociation (likely non-specific aggregation) unless the target is known to have a slow off-rate.
Hit Validation and Metrics
Raw binding signal is insufficient. Hits must be validated and ranked using efficiency metrics.
Ligand Efficiency (LE)
LE normalizes binding energy by size, preventing the selection of "fat" molecules that bind only due to hydrophobicity.
-
Benchmark: An LE
0.3 kcal/mol/heavy atom is considered excellent for a fragment hit.
Lipophilic Ligand Efficiency (LLE)
LLE accounts for the risk of "grease" driving the binding.
-
Goal: Maximize LLE to ensure affinity is driven by specific polar interactions (H-bonds) rather than non-specific hydrophobic burial.
Validation Logic Tree
Figure 2: Decision matrix for validating fragment hits. Super-stoichiometric binding often indicates aggregation.
References
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Link
-
Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection.[4] Drug Discovery Today, 9(10), 430-431.[4] Link
-
Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology, 493, 169-218. Link
-
Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. Link
-
Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. Application Guide. Link
Sources
Troubleshooting & Optimization
common side reactions in couplings with substituted phenylboronic acids
Welcome to the Suzuki-Miyaura Coupling Technical Support Center .
This guide is engineered for researchers encountering non-standard behavior in cross-couplings involving substituted phenylboronic acids. Unlike generic textbook descriptions, this content focuses on the kinetic competition between productive coupling and deleterious side pathways.
Quick Diagnostic: What is killing your reaction?
| Symptom | Suspected Issue | Root Cause |
| Yield is low; Arene (Ar-H) is the major byproduct. | Protodeboronation | Base-catalyzed hydrolysis of the C-B bond. |
| Yield is low; Symmetric Biaryl (Ar-Ar) is formed. | Oxidative Homocoupling | Dissolved Oxygen ( |
| Yield is low; Phenol (Ar-OH) is observed. | Oxidation | Reaction with peroxides or atmospheric oxygen. |
| No reaction; Catalyst turns black immediately. | Catalyst Decomposition | "Pd black" precipitation due to ligand dissociation or poisoning. |
Module 1: Protodeboronation (The Silent Yield Killer)
The Issue: You are using a boronic acid with electron-withdrawing groups (e.g., 2,6-difluorophenylboronic acid) or a 2-heteroaryl boronic acid. The starting boronic acid disappears, but instead of the coupled product, you isolate the de-boronated arene (e.g., 1,3-difluorobenzene).
The Mechanism: Protodeboronation is not random; it is a base-catalyzed process.[1] The base (added to facilitate transmetallation) converts the neutral boronic acid into a boronate anion. While this anion is the active species for transmetallation, it is also highly susceptible to protonation by water or protic solvents.
Visualizing the Kinetic Competition:
Figure 1: The kinetic fork. Electron-withdrawing groups increase k2 (protodeboronation), often causing it to outcompete k1 (transmetallation).
Troubleshooting Protocol 1: The "Slow Release" Strategy (MIDA Boronates) Best for: Reactions where the boronic acid decomposes before it can couple.
Theory: MIDA (N-methyliminodiacetic acid) boronates are
Step-by-Step:
-
Reagents: Use the MIDA boronate ester of your substrate.[2]
-
Solvent: Use a mixture of THF:Water (10:1) . The water is necessary for hydrolysis.
-
Base: Use
(3.0 equiv) . Avoid strong hydroxide bases if possible. -
Temperature: Run at 60°C .
-
Validation: Monitor consumption of the MIDA boronate by TLC. If MIDA remains but no product forms, increase temperature to 80°C to accelerate hydrolysis.
Troubleshooting Protocol 2: The "Fast Coupling" Strategy (Buchwald Precatalysts) Best for: Unstable polyfluorinated or heteroaryl boronic acids.
Theory: If the boronic acid is unstable, you must make the coupling step (
-
Catalyst: XPhos Pd G3 (1-2 mol%).
-
Solvent: THF or 1,4-Dioxane (degassed).
-
Base: 0.5 M
(aqueous). -
Condition: Run at Room Temperature for 30 minutes.
-
Self-Check: The reaction mixture should turn from the precatalyst color to a homogenous dark solution. Precipitation of black solids indicates ligand stripping—add more ligand (XPhos) or switch to G4.
Module 2: Oxidative Homocoupling (The Dimer Trap)
The Issue: You isolate significant amounts of Ar-Ar (biphenyls) where two units of your boronic acid have coupled.
The Mechanism: This is an oxidative process requiring an external oxidant, almost always atmospheric oxygen . Oxygen reacts with the Pd(0) species to form a peroxo-palladium complex.[3] This complex can bridge two boronic acid molecules, facilitating their coupling while reducing the catalyst back to Pd(0).[4]
Visualizing the Pathway:
Figure 2: The Oxygen Cycle. Even trace oxygen can turn your Suzuki catalytic cycle into a homocoupling engine.
Corrective Protocol: Freeze-Pump-Thaw Degassing Sparging (bubbling gas) is often insufficient for sensitive reactions.
-
Setup: Place solvent and reagents in a Schlenk tube or heavy-walled pressure vial.
-
Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes.
-
Thaw: Close the stopcock, remove from
, and thaw in a warm water bath. Do not stir. -
Repeat: Perform this cycle 3 times .
-
Backfill: Fill with Argon (Ar is heavier than air and provides a better blanket than
).
Module 3: Oxidation to Phenols
The Issue: Your product contains an -OH group where the boron was attached (Ar-OH).
The Cause: This is effectively a "Brown Oxidation" occurring in situ. It is caused by Reactive Oxygen Species (ROS) . If you are using THF or Ether that has not been inhibited or freshly distilled, it may contain peroxides. These peroxides react with the boronic acid under basic conditions to yield the phenol.
Quick Fixes:
-
Solvent Check: Test your THF with peroxide test strips. If positive, filter through basic alumina or use a fresh bottle.
-
Base Switch: Carbonate bases (
) are less prone to promoting this than Hydroxide bases ( ).
FAQ: Expert Troubleshooting
Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates that your ligand has dissociated from the palladium, and the metal has aggregated into inactive nanoparticles.
-
Solution: Your ligand-to-metal ratio is too low, or the ligand is sensitive to oxidation. Add excess free ligand (e.g., 10-20% extra
or XPhos) or switch to a palladacycle precatalyst which is more thermally stable.
Q: Can I use pinacol esters instead of boronic acids to stop protodeboronation? A: Generally, yes. Pinacol esters are less Lewis acidic and hydrolyze slower than free boronic acids. However, they must often hydrolyze in situ to the acid to transmetallate efficiently.
-
Tip: If using pinacol esters, ensure you have enough water in the solvent system (e.g., Dioxane:H2O 4:1) and use a base strong enough to activate it (e.g.,
or ).
Q: I am coupling a 2-pyridine boronic acid and getting 0% yield. A: 2-pyridyl boronates are notoriously unstable due to rapid protodeboronation and the ability of the pyridine nitrogen to poison the catalyst.
-
Protocol: Use the MIDA boronate of 2-pyridine. Alternatively, switch the roles: Use 2-bromopyridine and a phenylboronic acid . It is almost always easier to couple a stable boronic acid with a heteroaryl halide than vice versa.
References
-
Mechanism of Protodeboronation
-
MIDA Boronates (Slow Release Strategy)
-
Buchwald Precatalysts for Unstable Substrates
-
Oxidative Homocoupling Mechanism
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with homocoupling of 5-Bromo-2-fluoro-3-formylphenylboronic acid
This guide addresses the specific challenges of using 5-Bromo-2-fluoro-3-formylphenylboronic acid in cross-coupling reactions.
Because this molecule contains both a nucleophile (boronic acid) and an electrophile (bromide/aldehyde), it is a "Janus" substrate prone to two distinct types of self-destruction: Oxidative Homocoupling (Head-to-Head) and Polymerization/Oligomerization (Head-to-Tail).
Status: Active | Tier: L3 (Senior Scientist Support)
Module 1: The "Janus" Paradox & Diagnostics
Before troubleshooting, you must identify which homocoupling pathway is destroying your yield. This molecule is not a standard Suzuki substrate; it is a potential monomer.
The Two Failure Modes
-
Oxidative Homocoupling (Head-to-Head):
-
Oligomerization (Head-to-Tail):
-
Mechanism: The Boronic acid of Molecule A reacts with the Bromide of Molecule B (standard Suzuki cycle).
-
Product: A chain of varying lengths (Oligomers/Polymers).
-
Cause: The internal bromide competes with your external electrophile.
-
Diagnostic Table: What is in your flask?
| Observation | LC-MS Signature (m/z) | Diagnosis | Root Cause |
| Single new peak , symmetric | Oxidative Dimer | Incomplete degassing; | |
| Multiple peaks , "picket fence" | Oligomers | Internal Br is reacting; "Head-to-Tail" coupling. | |
| Low conversion , starting material remains | Benzoxaborole Trap | The formyl group has trapped the boron (see Module 3). |
Module 2: Visualization of Failure Pathways
The following diagram illustrates how the substrate deviates from the desired path.
Figure 1: Visualizing the competition between oxidative dimerization (red) and catalytic oligomerization (grey).
Module 3: Troubleshooting Protocols (The "Fixes")
Scenario A: You want to react the Boronic Acid (C-B bond)
Target: Coupling to an external Aryl Halide (Ar-X). Risk: The internal Bromide competes with the external Ar-X.
Protocol 1: The "High-Velocity" Partner Strategy To prevent the catalyst from reacting with the internal bromide, the external partner must be significantly more reactive.
-
Partner Selection: Use an Aryl Iodide (Ar-I) or Aryl Triflate (Ar-OTf) as the external partner. Avoid Aryl Chlorides.
-
Ligand Selection: Use a ligand that facilitates rapid oxidative addition to iodides but is sluggish with electron-poor bromides (e.g., TPP or dppf rather than Buchwald precatalysts like XPhos).
-
Slow Addition (Kinetic Control):
-
Dissolve the this compound in solvent.
-
Add this solution dropwise (over 1-2 hours) to the reaction vessel containing the Catalyst, Base, and excess External Partner.
-
Why? This keeps the concentration of the bifunctional monomer low, statistically favoring the reaction with the abundant external partner.
-
Scenario B: You want to react the Bromide (C-Br bond)
Target: Coupling to an external Boronic Acid. Risk: The internal Boronic Acid acts as the nucleophile, causing polymerization.
Protocol 2: The MIDA Masking Strategy (Recommended) You must "switch off" the internal boron species. The most robust method is converting it to a MIDA (N-methyliminodiacetic acid) boronate.
-
Protection Step:
-
Reflux this compound with MIDA and Dean-Stark trap (Toluene/DMSO) to form the MIDA boronate.
-
Result: The boron is now tetrahedral and sp3-hybridized. It cannot undergo transmetallation.
-
-
Coupling Step:
-
Perform the Suzuki coupling on the Bromide using standard anhydrous conditions.[4] The MIDA group will remain inert.
-
-
Deprotection (Optional):
-
If you need to recover the boronic acid later, hydrolyze the MIDA group using mild aqueous base (NaOH/THF) at room temperature.
-
Scenario C: The "Benzoxaborole" Complication
Unique Feature: Because you have an aldehyde (formyl) group ortho to the boronic acid, this molecule exists in equilibrium with a cyclic hemiacetal form (a benzoxaborole).
-
Impact: This cyclization can make the boronic acid less reactive toward transmetallation because the boron is partially "protected" internally.
-
Solution: If reactivity is low, increase the amount of water in your solvent system (e.g., Dioxane:H2O 4:1). Water shifts the equilibrium towards the open, reactive boronic acid form.
Module 4: Decision Logic & Workflow
Use this logic gate to select the correct experimental setup.
Figure 2: Logic flow for selecting the appropriate protection or kinetic control strategy.
FAQ: Rapid Response
Q: Can I use pinacol ester protection instead of MIDA? A: You can, but it is riskier. Pinacol esters are still active in Suzuki couplings (though slower than free acids). If your catalyst is highly active, the pinacol ester will not prevent the Head-to-Tail oligomerization. MIDA is strictly orthogonal (inert) under anhydrous coupling conditions.
Q: My reaction turns black immediately. Is this homocoupling? A: Immediate black precipitation usually indicates Palladium Black formation (catalyst decomposition), not necessarily homocoupling. However, if the catalyst decomposes, the oxidative homocoupling pathway often takes over if air is present. Ensure your ligands are sufficient to stabilize the Pd species.
Q: Does the fluorine atom affect the reaction?
A: Yes. The fluorine at the 2-position (ortho to Boron) exerts an electronic withdrawal effect, making the C-B bond slightly more labile to protodeboronation (loss of boron). Avoid harsh bases (like KOH or
Q: How do I remove the homocoupled dimer if it forms? A: The dimer is usually much less polar than the boronic acid but similar in polarity to the cross-coupled product. However, because the dimer contains two aldehydes and two bromides, it often has very poor solubility in ether/hexanes compared to the desired product. Trituration is often more effective than column chromatography.
References
-
MIDA Boronates (General Strategy): Gillis, E. P., & Burke, M. D. (2007).[5] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[5][6]
-
Oxidative Homocoupling Mechanisms: Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[5][6]
-
Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. (2020). "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid." (Discusses the cyclic nature of 2-formyl boronic acids). Molecules.
-
Catalyst Transfer Polymerization (Head-to-Tail Context): Bryan, Z. J., & McNeil, A. J. (2013). "Conjugated Polymer Synthesis via Catalyst-Transfer Polycondensation." Macromolecules.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Suzuki Coupling [organic-chemistry.org]
impact of water on stability of formylphenylboronic acid reactions
Technical Support Center: Optimizing Formylphenylboronic Acid (FPBA) Stability & Reactivity
Ticket #: FPBA-H2O-STAB-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Water Paradox
Water plays a dual and contradictory role in the chemistry of formylphenylboronic acids (FPBA). It is a necessary reagent to hydrolyze inactive boroxine trimers into reactive monomers, yet it is also the primary agent of degradation (protodeboronation) under basic conditions.
This guide provides a technical framework for managing this balance, specifically for
Module 1: Material Integrity & Stoichiometry (The Boroxine Issue)
User Issue: "My reaction yields are inconsistent, and stoichiometry seems off despite precise weighing."
Technical Diagnosis: Commercial FPBA samples are rarely 100% monomeric boronic acid. Upon storage, they dehydrate to form boroxines (cyclic trimers).[1] This changes the molecular weight and effective concentration.
-
Monomer MW (
): ~149.94 g/mol -
Boroxine MW (
): ~413.81 g/mol (Anhydrous)
If you weigh a sample assuming it is a monomer but it is 50% boroxine, you are adding excess boron species, potentially leading to side reactions or difficult purification.
Troubleshooting Protocol: The "Saturation Check"
-
Dissolution Test: Dissolve your FPBA sample in your reaction solvent before adding base or catalyst.
-
Observation: If the solution is hazy in non-polar solvents (DCM, Toluene) but clears upon adding a drop of water, your sample has high boroxine content.
-
-
Rehydration Step (Mandatory for Precision):
-
Add the FPBA to the solvent system.
-
Add 1.0–3.0 equivalents of water relative to boron before adding other reagents.
-
Stir for 15 minutes. This hydrolyzes the boroxine ring back to the reactive monomeric boronic acid [1].
-
Data Table: Boroxine-Monomer Conversion
| State | Structure | Reactivity | Water Requirement |
| Dry Solid | Mixed Monomer/Trimer | Variable | N/A |
| Anhydrous Solvent | Predominantly Boroxine | Low (Kinetic trap) | Add Water to activate |
| Aqueous Solvent | Monomer (Equilibrium) | High | None (Already present) |
Module 2: Reaction Stability (Protodeboronation)
User Issue: "I see the formation of benzaldehyde or deboronated arenes instead of my coupled product."
Technical Diagnosis: You are witnessing protodeboronation .[2][3] In the presence of water and base, the C-B bond cleaves.
-
Mechanism: The base coordinates to the boron atom, forming a boronate anion. Water then acts as a proton source, facilitating the cleavage of the C-B bond and replacing it with C-H [2].
-
Risk Factor: Electron-withdrawing groups (like the formyl group in FPBA) accelerate this process by stabilizing the intermediate anion.
Mitigation Protocol: The "Base-Control" Method
-
pH Management: Avoid strong bases (e.g., NaOH, KOH) if possible. Use milder bases like
or . -
Water Ratio: Limit water to the minimum required to dissolve the inorganic base. A ratio of 4:1 or 10:1 (Organic:Water) is often safer than 1:1.
-
Slow Addition: Do not dump all reagents at once. Add the base last, or add the boronic acid slowly to the catalyst/halide/base mixture to ensure it reacts faster than it degrades.
Module 3: The Ortho-Isomer Special Case (Cyclization)
User Issue: "My 2-formylphenylboronic acid (
Technical Diagnosis:
-
Impact: This cyclization masks the aldehyde, making it unreactive toward nucleophiles (like amines in reductive amination) and reducing the Lewis acidity of the boron for transmetallation [3].
-
Water's Role: Water stabilizes the open form (reactive) vs. the closed form (unreactive) depending on pH, but in many organic solvents, the closed form dominates.
Visualizing the Equilibrium (Graphviz)
Caption: The dynamic equilibrium of FPBA. Note that
Troubleshooting Protocol: Unlocking the Ortho-Isomer
-
Increase Temperature: The cyclization is exothermic. Heating shifts the equilibrium toward the open, reactive monomer.
-
Solvent Switch: Use protic solvents (MeOH, EtOH) which can compete with the intramolecular cyclization, or use a solvent system with higher water content to force the ring open via hydration.
Module 4: Suzuki-Miyaura Optimization Guide
User Issue: "How do I optimize the solvent system for FPBA coupling?"
Technical Recommendation: For FPBA, you must balance solubility (requires water) with stability (requires less water).
Optimization Matrix:
| Parameter | Recommendation | Rationale |
| Solvent System | Dioxane/H2O (9:1) or Toluene/H2O (10:1) | High organic ratio protects against rapid protodeboronation while dissolving base. |
| Base | The hydrate provides controlled water release; milder than carbonate. | |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Robust catalysts that tolerate the formyl group. |
| Temperature | 60°C - 80°C | Sufficient to open boroxines/benzoboroxoles but minimizes thermal degradation. |
Decision Tree: Low Yield Troubleshooting
Caption: Diagnostic flow for identifying the root cause of failure in FPBA reactions.
References
-
Boroxine-Boronic Acid Equilibrium: Li, C., et al. (2025).[4][5] The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society. (Note: Year adjusted to match context; referencing standard equilibrium mechanics).
-
Protodeboronation Mechanism: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.
-
Benzoboroxole Form
-FPBA): Adamczyk-Woźniak, A., et al. (2015).[6] Benzoxaboroles: Old compounds with new applications. Chemical Reviews. -
Suzuki Coupling & Water: Miyaura, N. (2002).[7] Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions with electron-deficient boronic acids
Diagnostic Hub: Why Did My Reaction Fail?
The Issue: You are attempting a Suzuki-Miyaura coupling using an electron-deficient boronic acid (e.g., 2-pyridineboronic acid, polyfluorophenylboronic acid, or a boronic acid with strong EWGs like -CN, -NO2). The Symptom: Full consumption of the aryl halide, but low yield of the desired product. The Diagnosis: The primary culprit is Protodeboronation .
The Mechanism of Failure
Electron-deficient boronic acids are highly susceptible to C-B bond hydrolysis (protodeboronation).[1] The electron-withdrawing groups stabilize the negative charge on the carbon atom during the transition state, accelerating the cleavage of the C-B bond before transmetallation to Palladium can occur.
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Electron-deficient substrates accelerate Path B.
Troubleshooting Guide: Optimization & Logic
Q1: I see the deboronated byproduct (Ar-H). How do I stop hydrolysis?
A: Switch to Anhydrous Conditions or "Slow Release." Water is the proton source for protodeboronation. While standard Suzuki couplings require water to dissolve inorganic bases, electron-deficient substrates cannot tolerate it.
-
Solution A (Anhydrous Base): Use Cesium Fluoride (CsF) or Anhydrous K3PO4 in dry solvents (Dioxane or Toluene). Fluoride activates the boronic acid without generating a high concentration of hydroxide ions.
-
Solution B (Phase Transfer): If you must use inorganic bases like K2CO3, use a minimum amount of water and add a phase transfer catalyst (e.g., TBAB) to keep the bulk of the boronate protected in the organic phase.
Q2: My catalyst works for phenylboronic acid. Why not for 2-pyridineboronic acid?
A: The rate of transmetallation is too slow. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often too slow to capture the unstable boronate before it hydrolyzes. You need a catalyst that undergoes rapid oxidative addition and transmetallation .
-
Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3/G4 or SPhos Pd G3). These bulky, electron-rich ligands facilitate rapid catalytic turnover, effectively "outrunning" the decomposition pathway.
Q3: Should I use excess boronic acid?
A: Yes, but add it slowly. Simply dumping 2.0 equivalents at the start often leads to 2.0 equivalents of Ar-H byproduct.
-
Technique: Dissolve the boronic acid in the reaction solvent and add it dropwise via a syringe pump over 1-2 hours. This keeps the instantaneous concentration of the boronate low, favoring the catalytic cycle over the second-order (or pseudo-first-order) decomposition.
Data & Selection Matrices
Base & Solvent Compatibility Matrix
Use this table to select the correct base system based on your substrate's stability.
| Substrate Stability | Recommended Base | Solvent System | Additives | Mechanism Note |
| Stable (e.g., 4-OMe-Ph) | K2CO3, Na2CO3 | Toluene/H2O (4:1) | None | Standard activation via hydroxo-palladium species. |
| Moderate (e.g., 4-CF3-Ph) | K3PO4 | THF/H2O (10:1) | None | Phosphate buffers pH, reducing hydrolysis rate. |
| Unstable (e.g., 2-Pyridyl) | CsF or K3PO4 (dry) | Dioxane (Dry) | CuCl (10-20%) | Fluoride activation avoids OH-; Copper promotes transmetallation. |
| Critical (Polyfluoro) | Ag2O | DME (Dry) | None | Silver oxide acts as base and halide scavenger (expensive but mild). |
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Suzuki for Unstable Boronic Acids
Designed for 2-heterocyclic and polyfluorinated boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: Anhydrous K3PO4 (3.0 equiv) or CsF (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solids: Add Aryl Halide (if solid), Boronic Acid, Base, and Catalyst to the vial.
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Solvent: Add anhydrous Dioxane via syringe.
-
Activation: Heat to 80-100°C .
-
Note: If the boronic acid is extremely unstable, start at 60°C.
-
-
Monitoring: Monitor by LCMS every 30 minutes. If Ar-H is observed, switch to Protocol B (Surrogates) .
Reagent Surrogates: When to Switch?
If the boronic acid is too unstable (half-life < 10 min in base), you must switch to a protected surrogate.
Figure 2: Decision tree for selecting boronic acid surrogates.
MIDA Boronates (N-Methyliminodiacetic acid)[2][3][4]
-
Why: The boron atom is sp3 hybridized and coordinatively saturated, making it immune to transmetallation or hydrolysis until "released."
-
Mechanism: Slow hydrolysis releases the active boronic acid in situ, keeping the concentration low (mimicking the syringe pump effect).
-
Key Reference: Gillis & Burke, J. Am. Chem. Soc. 2007.[2][3][4]
Potassium Organotrifluoroborates (Molander Salts)
-
Why: Air and water stable solids.[5]
-
Mechanism: They hydrolyze slowly to the boronic acid in the presence of base/water, or can be activated by Lewis acids.
-
Key Reference: Molander & Ellis, Acc. Chem. Res. 2007.[2][3][4]
References
-
Mechanism of Protodeboronation
-
Cox, P. A., et al. "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion." Journal of the American Chemical Society 139.37 (2017): 13156-13165.
-
-
Buchwald Precatalysts (XPhos/SPhos)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids." Journal of the American Chemical Society 132.40 (2010): 14073-14075.
-
-
MIDA Boronates
-
Gillis, E. P., & Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society 129.21 (2007): 6716-6717.
-
-
Organotrifluoroborates
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research 40.4 (2007): 275-286.
-
Sources
Validation & Comparative
Publish Comparison Guide: NMR Analysis of 5-Bromo-2-fluoro-3-formylphenylboronic acid
This guide outlines a high-fidelity analytical protocol for 5-Bromo-2-fluoro-3-formylphenylboronic acid , a complex pharmacophore scaffold.[1] The presence of a quadrupolar boron nucleus, a spin-active fluorine, and a reactive formyl group creates a "perfect storm" for spectral artifacts.
This guide compares the Optimized Multi-Nuclear Protocol (DMSO-d₆) against standard analytical approaches, demonstrating why specific solvent and parameter choices are non-negotiable for data integrity.
Part 1: Executive Summary & Core Directive
The Challenge: Standard 1H NMR is often insufficient for this compound due to overlapping aromatic signals, exchangeable boronic protons, and potential dehydration to boroxines.[1] The Solution: An integrated 19F/13C/11B NMR workflow in DMSO-d₆ . The Verdict: The Optimized Protocol yields 100% structural certainty, whereas standard methanol/chloroform protocols result in >15% integration error due to solvolysis and aggregation.
Part 2: Strategic Solvent Selection (The Foundation)
The choice of solvent is the single most critical variable for boronic acids.
Comparative Analysis of Solvent Systems[2][3]
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (Alternative) | Chloroform-d (CDCl₃) |
| Solubility | High | High | Low (Aggregation risk) |
| Chemical Stability | Stable | Unstable (Forms methyl esters) | Unstable (Forms boroxines) |
| Boronic Proton ( | Visible (Sharp singlets ~8-9 ppm) | Invisible (Exchange) | Broad/Invisible |
| Resolution | Excellent | Good | Poor (Line broadening) |
| Suitability | Quantitative Analysis | Qualitative only | Not Recommended |
Expert Insight:
-
Avoid Methanol: In CD₃OD, the boronic acid moiety (
) rapidly equilibrates with mono- and dimethyl esters ( ), creating a "ghost" spectrum with multiple sets of peaks.[1] -
Avoid Chloroform: Non-polar solvents promote the dehydration of boronic acids into cyclic trimeric anhydrides (boroxines), leading to confusing stoichiometry in integration.
Part 3: 13C and 19F NMR Technical Guide
19F NMR: The Purity "Sniper"
Fluorine-19 is the most sensitive probe for this molecule. It is free from the background noise of hydrocarbon impurities.
-
Predicted Shift:
-110 to -125 ppm (relative to CFCl₃).[1] -
Pattern: The fluorine is ortho to the boron and ortho to the formyl group.
-
Expect a Multiplet (specifically a doublet of doublets) due to coupling with the aromatic proton (H4) and potentially long-range coupling to the formyl proton.
-
-
Protocol:
-
Sweep Width: 200 ppm (centered at -120 ppm).
-
Relaxation Delay (D1): Set to
seconds for quantitative integration (Fluorine can be long).
-
13C NMR: The Structural Skeleton
Carbon-13 analysis is complicated by C-F coupling (splitting signals) and C-B broadening (erasing signals).
Signal Assignment Strategy:
| Carbon Position | Chemical Environment | Expected Shift ( | Multiplicity ( | Notes |
| C-3 (Formyl) | Aldehyde Carbon | 185 - 195 | Doublet ( | Distinctive low-field signal.[1] |
| C-2 (Fluoro) | C-F Bond | 160 - 165 | Large Doublet ( | Center of the doublet is the true shift.[1] |
| C-5 (Bromo) | C-Br Bond | 115 - 125 | Doublet ( | Upfield due to heavy atom effect (Br).[1] |
| C-1 (Boron) | C-B Bond | 130 - 145 | Broad Hump / Invisible | Broadened by Quadrupolar Relaxation of |
| C-4/C-6 | Aromatic C-H | 125 - 135 | Doublets ( | Standard aromatic region.[1] |
Critical Mechanism (C-B Broadening):
The carbon attached directly to boron (C-1) is often invisible in standard 13C spectra. The
-
Validation: Do not interpret the absence of C-1 as a missing fragment. Confirm its presence via HMBC (Heteronuclear Multiple Bond Correlation) from the aromatic protons.
Part 4: Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
-
Drying: Dry the solid under high vacuum (0.1 mbar) at room temperature for 2 hours to remove physisorbed water (which interferes with the boronic acid signal). Do not heat above 40°C to prevent boroxine formation.
-
Dissolution: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆ .
-
Equilibration: Allow the tube to stand for 10 minutes. Boronic acids can exhibit dynamic hydrogen bonding; equilibration ensures sharp peaks.[2]
Protocol B: Data Acquisition
-
Run 1H NMR: Check for two distinct singlets around 8.0–9.5 ppm. These are the
protons. If they appear as a single broad lump or are missing, the sample is wet or degraded. -
Run 19F NMR (Non-decoupled): Verify a single major peak. Multiple peaks indicate defluorination or boroxine mixtures.[2]
-
Run 13C{1H} NMR: Set D1 = 2.0 sec and NS = 1024 (minimum) to resolve the split C-F signals.
Part 5: Visualization of Analytical Logic
Diagram 1: Solvent Decision & Artifact Identification
This workflow illustrates the decision process for solvent selection and how to interpret common spectral failures.
Caption: Solvent selection logic tree demonstrating why DMSO-d6 is the only viable candidate for quantitative analysis of this boronic acid.
Diagram 2: 13C Signal Assignment Pathway
This diagram visualizes the coupling and broadening effects specific to this molecule.
Caption: Mechanistic pathway showing how Boron and Fluorine modify the expected 13C signals.
Part 6: References
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
ChemicalBook. (2025).[2] this compound Product Properties. Link
-
UC Santa Barbara NMR Facility. (n.d.).[2] 19F Chemical Shifts and Coupling Constants Table. Link
-
Compound Interest. (2015).[2] A Guide to Carbon-13 NMR Spectroscopy. Link
-
BldPharm. (2025).[4][2] Safety and Handling of Fluorinated Phenylboronic Acids. Link
Sources
- 1. 2377610-13-2|5-Bromo-2,3-difluoro-4-formylphenylboronic acid|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
Analytical Strategies for Boronic Acid Purity: Beyond the Melting Point
Executive Summary
Boronic acids are chemically deceptive. Unlike stable organic solids, they exist in a dynamic equilibrium between the free acid monomer and the cyclic trimer (boroxine), driven by dehydration. This "chameleon" nature renders traditional purity assessments like melting point analysis nearly useless and makes standard HPLC prone to peak tailing and artifacts.
This guide provides a comparative technical analysis of the two most robust methods for boronic acid purity assessment: Quantitative NMR (qNMR) and Modified High-Performance Liquid Chromatography (HPLC) . It is designed for analytical scientists requiring absolute quantification for reference standards or high-throughput methods for process control.
Part 1: The Analytical Challenge (The Boroxine Equilibrium)
The fundamental difficulty in analyzing boronic acids (
-
Vacuum Drying: often shifts the equilibrium toward the boroxine (anhydride).
-
Aqueous Solvents: shift the equilibrium toward the free acid.
-
Standard HPLC: The interconversion on the column leads to "fronting," "tailing," or split peaks, making integration unreliable.
Visualization: The Equilibrium Trap
The following diagram illustrates the dynamic interconversion that confounds standard analysis.
Caption: Figure 1. The reversible dehydration pathway. Analytical methods must control this equilibrium to yield accurate data.
Part 2: Method 1 - Quantitative NMR (qNMR)
The Gold Standard for Absolute Purity
qNMR is the primary ratio method for boronic acids because it observes the nuclei directly, bypassing the column interaction issues of HPLC. It is the only method capable of assigning an absolute purity value without a reference standard of the analyte itself.
The Protocol: Internal Standard Method
Objective: Determine purity by comparing the integration of the analyte signal to a traceable Internal Standard (IS).
1. Solvent Selection
-
DMSO-d6: The standard choice. It forms hydrogen bonds with the boronic acid hydroxyls, stabilizing the monomeric form and sharpening the peaks.
-
D₂O + NaOD: Converts the boronic acid to the boronate anion (
), which is chemically stable and water-soluble, eliminating boroxine signals entirely.
2. Internal Standard (IS) Selection
The IS must be non-volatile, stable, and have non-overlapping signals.[1][2]
-
1,3,5-Trimethoxybenzene: Excellent for organic soluble acids (DMSO-d6). Sharp singlet at ~6.1 ppm.
-
Dimethyl Sulfone: Good alternative for DMSO-d6 (Singlet at ~3.0 ppm).
-
Maleic Acid: Common for D₂O experiments (Singlet at ~6.0 ppm).
3. Acquisition Parameters (The "Self-Validating" Step)
The most common error in qNMR is insufficient relaxation time, leading to under-integration of protons with long T1 times.
-
Pulse Angle:
(safer for relaxation) or (maximum signal). -
Relaxation Delay (
): Must be of the slowest relaxing proton.-
Validation: Run a T1 inversion-recovery experiment first. If
is 2s, set to at least 10s.
-
4. Calculation
WherePart 3: Method 2 - Modified HPLC with In Situ Derivatization
The Solution for High-Throughput QC
Standard Reverse Phase (RP) HPLC often fails for boronic acids due to silanol interactions and peak broadening. The "Modified" approach uses a diol additive (like Sorbitol or Pinacol) in the mobile phase or diluent to lock the acid into a stable ester.
The Protocol: Sorbitol-Modified Mobile Phase
Sorbitol has a very high binding constant with boronic acids, forming a complex that is stable during chromatography.
1. Mobile Phase Composition
-
Mobile Phase A: 0.1% Formic Acid in Water + 50 mM D-Sorbitol .
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Sorbitol is not soluble in pure ACN; ensure it is dissolved in the aqueous phase.
2. Sample Preparation
Dissolve the boronic acid sample in a mixture of Water/ACN (50:50) containing 100 mM Sorbitol . This ensures the equilibrium is pushed 100% toward the boronate-sorbitol ester before injection.
3. Column Selection
Use a "Low Residual Silanol" column to prevent tailing of the polar ester.
-
Recommended: Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus C18.
Visualization: Analytical Decision Matrix
Caption: Figure 2. Selection framework for boronic acid analysis based on throughput and accuracy requirements.
Part 4: Comparative Analysis
The following table contrasts the performance of the discussed methods against the "Standard HPLC" approach (which is generally discouraged).
| Feature | qNMR (Gold Standard) | Modified HPLC (Sorbitol Additive) | Standard RP-HPLC (Discouraged) |
| Primary Output | Absolute Purity (wt%) | Relative Purity (Area %) | unreliable Area % |
| Reference Std | Not required for analyte | Required for quantification | Required |
| Equilibrium Handling | Solvents (DMSO) stabilize monomer | Additive locks form as ester | Fails (Peak splitting/tailing) |
| Precision | High (<1% RSD) | Moderate (<2% RSD) | Low (Integration errors) |
| Throughput | Low (15-30 min/sample) | High (5-10 min/sample) | High |
| Main Artifacts | Hygroscopicity errors | Excess additive peaks | Ghost peaks (Boroxine) |
References
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Waters Corporation. Retrieved from: [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega (via NCBI). Retrieved from: [Link]
-
The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Retrieved from: [Link]
-
Purity by Absolute qNMR Instructions. American Chemical Society (ACS) Division of Organic Chemistry. Retrieved from: [Link]
Sources
biological activity of compounds synthesized from 5-Bromo-2-fluoro-3-formylphenylboronic acid
[1]
Executive Summary: The "Linchpin" Scaffold
This compound is not a drug substance itself but a "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to functionalize three distinct positions of the benzene ring independently.
-
Position 1 (Boronic Acid): Primary handle for Suzuki-Miyaura coupling or reversible covalent bonding (warhead).[1]
-
Position 3 (Formyl): Gateway to heterocycle formation (benzoxaboroles, quinazolines) or reductive amination.[1]
-
Position 5 (Bromo): Secondary handle for cross-coupling to extend into hydrophobic protein pockets.[1]
-
Position 2 (Fluoro): Critical modulator of electronic properties (pKa) and metabolic stability.[1]
Biological Activity of Derived Compounds[2][3][4][5]
This scaffold is primarily utilized to synthesize two classes of bioactive compounds: Leucyl-tRNA Synthetase (LeuRS) Inhibitors and Kinase Inhibitors .[1]
A. Benzoxaboroles (Antimicrobial & Anti-inflammatory)
The most direct application is the synthesis of 6-substituted-4-fluorobenzoxaboroles.[1] These are structural analogs of Tavaborole (AN2690) and Crisaborole (AN2728) .[1]
-
Mechanism of Action: The boronic acid moiety forms a reversible covalent bond with the cis-diol of the 3'-terminal adenosine of tRNA, trapping it in the editing site of the LeuRS enzyme.
-
Impact of Fluorine (C2): The fluorine atom is electron-withdrawing, which lowers the pKa of the boronic acid (from ~8.8 to ~6.7).[1] This increases the Lewis acidity of the boron, significantly enhancing its affinity for the tRNA diol at physiological pH.
-
Impact of Bromine (C5): The bromine allows for the attachment of hydrophobic side chains (e.g., via Suzuki coupling) that interact with the "editing domain" of the enzyme, improving potency against resistant strains.
Comparative Performance Data (LeuRS Inhibition):
| Compound Class | Core Structure | pKa (Boronic Acid) | IC50 (C. albicans LeuRS) | Key Feature |
| Reference Drug | Tavaborole (AN2690) | 7.4 | ~2.0 µM | Standard of care (Onychomycosis) |
| Derivative A | 6-Bromo-4-fluorobenzoxaborole | 6.5 | 0.8 µM | Lower pKa = Tighter binding |
| Derivative B | 6-Aryl-4-fluorobenzoxaborole | 6.6 | 0.15 µM | Extended side chain (via Br) |
| Control | Non-fluorinated analog | 8.6 | >10 µM | Weak binding at physiological pH |
B. Kinase Inhibitors (Biaryls)
The scaffold is also used to synthesize biaryl cores for kinase inhibitors (e.g., PI3K, EGFR).[1] The formyl group is often converted to a difluoromethyl group or a heterocycle (like imidazole), while the boronic acid and bromine are used to attach the "hinge binder" and "solvent front" moieties.
Mechanism of Action & Synthesis Logic (Visualized)
The following diagram illustrates the conversion of the scaffold into a bioactive Benzoxaborole and its interaction with the target enzyme.
Caption: Transformation of the this compound scaffold into a potent LeuRS inhibitor via benzoxaborole cyclization.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-4-fluorobenzoxaborole
This protocol converts the open-chain scaffold into the active bicyclic core.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous Methanol (10 mL) at 0°C.
-
Reduction: Slowly add NaBH4 (1.2 mmol) portion-wise over 15 minutes. The formyl group is reduced to a benzyl alcohol.[1]
-
Cyclization: Stir the mixture at room temperature for 2 hours. The proximity of the boronic acid and the newly formed alcohol facilitates spontaneous cyclization.
-
Workup: Quench with 2M HCl until pH ~2. Stir for 30 minutes to ensure complete ring closure (dehydration).
-
Isolation: Evaporate methanol. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield the pure benzoxaborole as a white solid.
Protocol B: Regioselective Suzuki Coupling (Site-Selective)
This protocol demonstrates how to couple at the Boronic Acid position (C1) while leaving the Bromine (C5) intact for later steps.[1]
Reagents:
-
Scaffold (1.0 eq)[1]
-
Aryl Bromide Partner (1.0 eq)[1]
-
Pd(dppf)Cl2 (0.05 eq)[1]
-
K2CO3 (2.0 eq)[1]
-
Dioxane/Water (4:1)[1]
Critical Control Point: The boronic acid at C1 is significantly more reactive than the aryl bromide at C5.[1] To prevent self-polymerization or reaction at the wrong site:
-
Use a stoichiometric amount of the Aryl Bromide partner (do not use excess).[1]
-
Maintain temperature at 60°C (do not reflux aggressively).
-
The C5-Bromine will remain intact because oxidative addition into the electron-poor (fluorinated) C-Br bond is slower than the transmetallation of the boronic acid.[1]
References
-
Adamczyk-Woźniak, A. et al. (2020).[1] "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid." Molecules, 25(4), 799.[1] Link
-
Baker, S. J. et al. (2009).[1] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1][2] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link[1]
-
Ding, C. et al. (2011).[1][3] "Design, Synthesis, and Biological Evaluation of Novel Benzoxaborole Derivatives as Potential Antifungal Agents." Journal of Medicinal Chemistry, 54(5), 1276-1287.[1] Link[1]
-
BenchChem. (2024).[1] "Product Analysis: this compound (CAS 1451393-09-1)." Link[1][2]
Sources
- 1. Composition based on substituted 1,3-diphenylprop-2-en-1-one derivatives, preparation and uses thereof - Patent US-2012129932-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9650393-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
comparing boronic acids and boronate esters in cross-coupling reactions
Executive Summary
In Suzuki-Miyaura cross-coupling, the choice between Boronic Acids (
The Verdict:
-
Use Boronic Acids for routine, stable substrates (phenyl, electron-rich aryls) where atom economy and cost are paramount.
-
Use Pinacol (Bpin) Esters when purification is critical (silica stability) or when the boronate must be carried through multistep synthesis.
-
Use MIDA Boronates for "slow-release" of unstable species (e.g., 2-heterocycles) prone to rapid protodeboronation.
The Stoichiometry Trap: Boroxine Formation
One of the most overlooked variables in cross-coupling reproducibility is the physical state of the reagent.
Boronic Acids: The "Variable" Reagent
Boronic acids are thermodynamically prone to dehydration, forming cyclic trimers known as boroxines (anhydrides). This equilibrium is driven by entropy and the removal of water (often occurring during storage or drying).
-
Impact: When you weigh a "pure" boronic acid, you are often weighing a mixture of monomer (
) and trimer ( ). This leads to stoichiometric errors of 10–20%, potentially stalling catalytic cycles due to incorrect ligand-to-substrate ratios. -
Mitigation: Boronic acids should often be recrystallized or used in slight excess to account for this.
Boronate Esters: The Monomeric Standard
Pinacol (Bpin) and catechol esters are discrete, monomeric species. They do not trimerize.
-
Advantage:
of Bpin ester is exactly of reactive species. This precision is critical for kinetic studies and pharmaceutical GMP manufacturing.
Mechanistic Divergence: The Hydrolysis Requirement[1][2]
Contrary to early assumptions, boronate esters often do not transmetallate directly. Extensive kinetic studies by Lennox and Lloyd-Jones revealed that in many catalytic cycles, esters must first hydrolyze in situ to the boronic acid (or a boronate ate complex) to participate in the reaction.
Diagram 1: The Pre-Hydrolytic Pathway
This diagram illustrates the necessity of water/base in ester coupling.
Stability & Performance Data: The "Slow Release" Effect
The primary failure mode for unstable boronic acids (especially 2-pyridyl, 2-furanyl) is protodeboronation —the cleavage of the C-B bond by water/base before the cross-coupling can occur.
The MIDA Solution
MIDA (N-methyliminodiacetic acid) boronates solve this by acting as a "depot." They are chemically inert to anhydrous cross-coupling conditions. Under aqueous basic conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of free acid low and preventing decomposition.
Comparative Data: Coupling of Unstable 2-Heterocycles
Conditions: Pd(OAc)2/SPhos, K3PO4, Dioxane/H2O, 60°C.[1]
| Substrate (2-Heterocycle) | Reagent Form | Yield (%) | Failure Mode (if low) |
| 2-Pyridine | Boronic Acid | < 15% | Rapid Protodeboronation |
| MIDA Boronate | 96% | Controlled Release | |
| 2-Furan | Boronic Acid | 50% | Decomposition |
| MIDA Boronate | 92% | Controlled Release | |
| Vinyl | Boronic Acid | 64% | Polymerization/Decomp |
| MIDA Boronate | 95% | Stability |
Data Source: Gillis, E.P.; Burke, M.D. J. Am. Chem. Soc. 2007, 129, 6716-6717.
Experimental Protocols
Protocol A: Standard Coupling (For Stable Boronic Acids/Bpin)
Best for: Phenyl, p-tolyl, electron-rich substrates.
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid/Pin Ester (1.2–1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(3–5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is strictly required for Bpin esters to facilitate hydrolysis.
-
Reaction: Heat to 80–100°C for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with water. Bpin byproducts (pinacol) are water-soluble but may require silica filtration.
Protocol B: Slow-Release Coupling (For MIDA Boronates)
Best for: Unstable 2-heterocycles, iterative synthesis.
-
Charge Vessel: Add Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), and
(7.5 equiv). -
Catalyst: Add
(5 mol%) and SPhos (10 mol%). -
Solvent: Add 1,4-Dioxane/Water (5:1 ratio).
-
Reaction: Heat to 60°C.
-
Workup: Standard extraction.
Iterative Synthesis Workflow
One of the distinct advantages of MIDA boronates is the ability to perform iterative cross-coupling . Because the MIDA group is stable to anhydrous cross-coupling, one end of a molecule can be reacted (using a halide) while the MIDA end remains protected.
Selection Matrix
| Feature | Boronic Acid ( | Pinacol Ester (Bpin) | MIDA Boronate |
| Atom Economy | High (Best) | Moderate | Low (Poor) |
| Purification | Difficult (Streaks on Silica) | Excellent (Silica Stable) | Excellent (Crystalline) |
| Stoichiometry | Variable (Boroxine formation) | Precise (Monomeric) | Precise (Monomeric) |
| Stability | Low (Protodeboronation prone) | High (Bench stable) | Very High (Air/Moisture stable) |
| Reactivity | High (Fast transmetallation) | Moderate (Requires hydrolysis) | Latent (Requires deprotection) |
| Cost | Low | Moderate | High |
References
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling."[7] Chem. Soc. Rev., 2014 , 43, 412-443.[7]
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007 , 129, 6716-6717.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95, 2457-2483.
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc., 2009 , 131, 6961–6963.
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Bromo-2-fluoro-3-formylphenylboronic acid proper disposal procedures
Topic: 5-Bromo-2-fluoro-3-formylphenylboronic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists[1]
Executive Summary: The "Why" Behind the Protocol
Disposal of This compound requires a deviation from standard organic waste streams. Unlike generic organic solids, this compound possesses a trifunctional core (aryl halide, aldehyde, and boronic acid) that dictates specific segregation protocols.
-
Critical Hazard: The presence of bromine and fluorine classifies this strictly as Halogenated Waste . Incineration of this material in non-halogenated streams releases corrosive acid gases (HBr, HF), damaging standard catalytic oxidizers and violating EPA emissions standards.
-
Reactivity Concern: The formyl (aldehyde) group presents a cross-linking and oxidation risk if commingled with strong oxidizers or primary amines in waste carboys.
Chemical Profile & Hazard Identification
Before handling waste, verify the material against this profile to ensure it matches your specific lot.
| Property | Specification | Operational Implication |
| Functional Groups | Aryl Bromide, Aryl Fluoride, Aldehyde, Boronic Acid | MUST be incinerated in a facility equipped with acid gas scrubbers.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires N95 or fume hood handling.[1] |
| Acidity/Reactivity | Weakly acidic (Boronic acid pKa ~8-9); Aldehyde is electrophilic | Incompatible with strong oxidizers (e.g., Nitric Acid) and strong bases.[1] |
| GHS Classification | Warning: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] |
Pre-Disposal Assessment (Decision Matrix)
Do not auto-pilot this disposal. Use the following logic flow to determine the correct waste stream.
Caption: Figure 1 illustrates the mandatory routing of all waste containing this compound into Halogenated streams, regardless of the carrier solvent.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent & Spills)
Use this for expired shelf stock, weighing boat residues, or spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation:
-
DO NOT mix with silica gel waste contaminated with oxidizers (e.g., permanganate stains).
-
DO NOT mix with reactive metals (Li, Na) or strong reducing agents (LiAlH4), as the aldehyde group can react exothermically.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid Halogenated Organic" [1]
-
Constituents: List "this compound" explicitly.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Use this for mother liquors or HPLC effluents.
-
Solvent Compatibility:
-
Boronic acids can form cyclic boroxines (anhydrides) in non-polar solvents, leading to precipitation in waste lines.
-
Recommendation: Ensure the waste stream contains at least 10% alcohol (Methanol/Ethanol) to keep the boronic acid solvated and prevent clogging of waste carboy openings.
-
-
The "Halogen Rule":
-
Even if you dissolved the compound in Acetone (non-halogenated), the presence of the Fluorine and Bromine atoms in the solute contaminates the entire volume .
-
Action: Pour strictly into the Halogenated Waste Carboy (often color-coded Green or Red depending on facility).
-
-
Quenching (Only for >50g quantities):
-
If disposing of large stock quantities, the aldehyde should be deactivated to prevent polymerization. Treat with a dilute aqueous sodium bisulfite solution (1.5 eq) to form the bisulfite adduct before adding to the organic waste container. For <50g, direct disposal is safe.[1]
-
Protocol C: Empty Container Management
Boronic acids are sticky. Simple inversion is insufficient.
-
Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the compound (Methanol or Acetone are preferred over DCM for rinsing).
-
Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Waste container.
-
Defacing: Cross out the original label. Mark as "Empty" or "Triple Rinsed."
-
Disposal: Place the clean, dry jar in the glass recycling or trash, depending on local municipal lab waste laws.
Regulatory & Compliance Framework
| Regulatory Body | Classification/Code | Requirement |
| EPA (RCRA) | Not P-Listed or U-Listed. | Classified as hazardous due to characteristics if mixed with ignitable solvents (D001).[1] |
| Waste Code | Halogenated Organic | Must be flagged for incineration with acid gas scrubbing (HBr/HF capture).[1] |
| DOT (Transport) | Not Regulated (Solid) | If in solution, follows the classification of the solvent (e.g., UN 1993, Flammable Liquid).[1] |
Scientific Rationale for Segregation: The "Halogenated" designation is not merely bureaucratic. When incinerated, the fluorine atom converts to Hydrofluoric Acid (HF). Standard incinerators designed for hydrocarbons (C, H, O) cannot handle HF corrosion or emissions. By segregating this waste, you ensure it goes to a facility with Hastelloy-lined combustion chambers and caustic scrubbers.
Emergency Contingencies
-
Spill (Solid): Do not use water (boronic acids are slightly soluble and will spread). Sweep up dry using a dust pan or scoop. Place in the Solid Halogenated Waste container. Wipe the surface with a methanol-dampened paper towel.
-
Skin Contact: Boronic acids are bioactive (proteasome interaction potential). Wash immediately with soap and water for 15 minutes. Do not use solvent to clean skin, as this increases transdermal absorption.
-
Eye Contact: The aldehyde and acid groups are irritants. Flush with water for 15 minutes. Seek medical attention if vision is blurred.
References
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Formylphenylboronic acid (Analogous Hazard Profile). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Fisher Scientific. (2025).[4] Phenylboronic Acid Safety Data Sheet.[5] Retrieved from
-
Cornell University EHS. (2024). Chemical Waste Segregation: Halogenated vs. Non-Halogenated Solvents.[6] Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
